molecular formula C11H13ClO2 B15384658 1-(4-(Chloromethyl)-2-methoxyphenyl)propan-2-one

1-(4-(Chloromethyl)-2-methoxyphenyl)propan-2-one

Cat. No.: B15384658
M. Wt: 212.67 g/mol
InChI Key: LOLDSDXCROJCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 1-(4-(Chloromethyl)-2-methoxyphenyl)propan-2-one
CAS Number: 1805832-13-6
Molecular Formula: C₁₁H₁₃ClO₂
Molar Mass: 212.67 g/mol
Key Structural Features:

  • A propan-2-one backbone substituted with a 4-(chloromethyl)-2-methoxyphenyl group.
  • Functional groups: chloromethyl (-CH₂Cl), methoxy (-OCH₃), and ketone (C=O).
    Applications: This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3

InChI Key

LOLDSDXCROJCOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CCl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Analogues

1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one
  • CAS : 1804078-85-0
  • Formula : C₁₁H₁₃ClO₂
  • Molar Mass : 212.67 g/mol
  • Key Differences : The chloromethyl group is at the 3-position instead of the 4-position on the phenyl ring.
  • Impact : Altered steric and electronic effects may influence reactivity in substitution reactions. For example, the meta-substituted derivative could exhibit slower reaction kinetics compared to the para-substituted analogue due to reduced resonance stabilization of intermediates .
1-(4-Methoxy-2-methylphenyl)propan-1-one
  • CAS : 53773-76-5
  • Formula : C₁₁H₁₄O₂
  • Molar Mass : 178.23 g/mol
  • Key Differences : Replaces the chloromethyl group with a methyl (-CH₃) and shifts the ketone to the 1-position.
  • Impact : The absence of a chloromethyl group reduces electrophilic reactivity, making it less versatile in synthetic applications. However, the methyl group enhances thermal stability .

Chalcone Derivatives

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • CAS : 85502-87-0
  • Formula : C₁₆H₁₃ClO₂
  • Molar Mass : 272.73 g/mol
  • Key Differences : Contains a conjugated α,β-unsaturated ketone (chalcone backbone) with 4-chloro and 4-methoxy substituents.
  • Impact: The extended π-system enables UV absorption (λmax ~300 nm), making it useful in photochemical studies. Unlike 1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one, this compound undergoes Michael addition reactions due to its enone structure .

Trifluoroethoxy and Ethylphenyl Analogues

1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one
  • CAS: Not explicitly listed (referred to as "2a" in ).
  • Formula : C₁₁H₁₁F₃O₂
  • Molar Mass : 232.20 g/mol
  • Key Differences : Substitutes chloromethyl with a trifluoroethoxy (-OCH₂CF₃) group.
  • Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity at the ketone, enhancing reactivity in condensation reactions. However, the lack of a chloromethyl group limits utility in alkylation reactions .
1-(4-Ethylphenyl)-2-methylpropan-1-one
  • CAS : 15971-77-4
  • Formula : C₁₂H₁₆O
  • Molar Mass : 176.26 g/mol
  • Key Differences : Features an ethylphenyl group and a methyl-substituted ketone.
  • Impact : The bulky ethyl group reduces solubility in polar solvents but improves lipophilicity, making it suitable for hydrophobic drug delivery systems .

Functional Group Variants

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
  • CAS: Not explicitly listed (discussed in ).
  • Formula : C₁₀H₁₀ClO₃
  • Molar Mass : 213.64 g/mol
  • Key Differences : Replaces the chloromethyl group with a chloro (-Cl) substituent and adds a hydroxy (-OH) group at the 4-position.
  • Impact : The hydroxyl group enables hydrogen bonding, improving crystallinity. However, the absence of a chloromethyl group limits its use in cross-coupling reactions .

Data Table: Comparative Analysis

Compound Name CAS Number Formula Molar Mass (g/mol) Key Functional Groups Key Properties/Applications References
This compound 1805832-13-6 C₁₁H₁₃ClO₂ 212.67 Chloromethyl, methoxy, ketone Synthetic intermediate, alkylation
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one 1804078-85-0 C₁₁H₁₃ClO₂ 212.67 Chloromethyl (meta), methoxy, ketone Slower substitution kinetics
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 85502-87-0 C₁₆H₁₃ClO₂ 272.73 Chalcone, chloro, methoxy Photochemical studies, Michael addition
1-(4-Ethylphenyl)-2-methylpropan-1-one 15971-77-4 C₁₂H₁₆O 176.26 Ethylphenyl, methyl ketone Hydrophobic drug delivery
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one N/A C₁₀H₁₀ClO₃ 213.64 Chloro, hydroxy, methoxy, ketone High crystallinity, limited reactivity

Research Findings and Trends

  • Reactivity : Compounds with chloromethyl groups (e.g., 1805832-13-6) exhibit superior reactivity in nucleophilic substitutions compared to methyl or ethyl analogues .
  • Spectroscopy: Chalcone derivatives (e.g., 85502-87-0) show distinct UV-Vis absorption due to conjugation, unlike non-conjugated ketones .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 53773-76-5) demonstrate higher thermal stability, making them suitable for high-temperature syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.